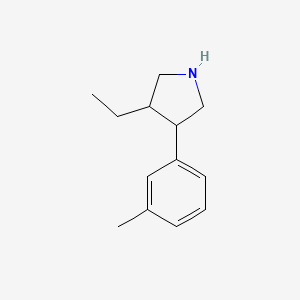

3-Ethyl-4-(3-methylphenyl)pyrrolidine

Description

3-Ethyl-4-(3-methylphenyl)pyrrolidine is a pyrrolidine derivative characterized by an ethyl group at the 3-position and a 3-methylphenyl substituent at the 4-position of the pyrrolidine ring. Pyrrolidine derivatives are critical in medicinal chemistry due to their role as bioactive scaffolds, particularly in kinase inhibitors and neurotransmitter analogs .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-ethyl-4-(3-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19N/c1-3-11-8-14-9-13(11)12-6-4-5-10(2)7-12/h4-7,11,13-14H,3,8-9H2,1-2H3 |

InChI Key |

NMANKYRKLZBYRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1C2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Ethyl-4-(3-methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with ethylamine to form an imine intermediate, which is then cyclized to produce the desired pyrrolidine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to increase yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

Pyrrolidine derivatives undergo oxidation primarily at the nitrogen atom or the α-carbon positions. For 3-Ethyl-4-(3-methylphenyl)pyrrolidine:

Mechanistic Insight :

-

N-Oxidation proceeds via nucleophilic attack of the lone pair on nitrogen to oxidizing agents like H₂O₂.

-

Strong oxidants (e.g., KMnO₄) can dehydrogenate the pyrrolidine ring to form pyrrolidinones or cleave the ring entirely.

Reduction Reactions

Reductive modifications typically target unsaturated bonds or functional groups introduced via prior oxidation.

Mechanistic Insight :

-

NaBH₄ preferentially reduces carbonyl groups but may require activation (e.g., via protonation of nitrogen).

-

Catalytic hydrogenation targets less sterically hindered sites, such as the ethyl side chain .

Substitution Reactions

The 3-methylphenyl group and pyrrolidine nitrogen are key sites for electrophilic or nucleophilic substitution.

Mechanistic Insight :

-

N-Alkylation proceeds via SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

-

Electrophilic substitution on the aryl group follows regioselectivity dictated by the methyl substituent .

Ring-Opening and Cycloaddition

Pyrrolidine rings can undergo ring-opening under strong acidic/basic conditions or participate in cycloadditions.

Mechanistic Insight :

Scientific Research Applications

3-Ethyl-4-(3-methylphenyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Pyrrolidine derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural Analogues and Substitution Patterns

The following table compares key structural and functional attributes of 3-Ethyl-4-(3-methylphenyl)pyrrolidine with related compounds:

Key Observations:

- Substituent Diversity : The ethyl and aryl (3-methylphenyl) groups in this compound contrast with the heterocyclic substituents in Upadacitinib and Alpelisib, which are linked to specific kinase-targeting activities .

- Bioactivity : Compounds like Upadacitinib and Alpelisib demonstrate that substituent bulk and electronic properties (e.g., electron-withdrawing groups, aromatic systems) enhance target binding and selectivity .

- Synthetic Utility : Simpler derivatives (e.g., 3,3-difluoro-1-(vinylsulfonyl)pyrrolidine) serve as intermediates for functionalization, whereas complex hybrids (e.g., pyrrolo-pyridines) are optimized for drug candidacy .

Pharmacological and Physicochemical Properties

While direct data for this compound are absent, insights can be inferred from analogues:

- Metabolic Stability : Ethyl groups may reduce metabolic oxidation compared to longer alkyl chains, as observed in kinase inhibitor pharmacokinetics .

Biological Activity

3-Ethyl-4-(3-methylphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.28 g/mol. The compound features a pyrrolidine ring substituted with an ethyl group and a 3-methylphenyl moiety, which may influence its biological interactions.

Research indicates that this compound interacts with various biological targets, notably the NMDA receptor. It acts as a non-competitive antagonist, binding to a site distinct from the active site, which alters the receptor's conformation and inhibits its function. This interaction can lead to multiple downstream effects, including potential anticonvulsant properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values indicating effective growth inhibition .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.025 | Staphylococcus aureus |

| This compound | 0.020 | Escherichia coli |

| Other pyrrolidine derivatives | 0.0039 - 0.025 | Various strains |

Anticancer Activity

The compound's anticancer potential has been explored through various assays. It exhibited moderate cytotoxicity against specific cancer cell lines while demonstrating limited toxicity toward non-cancerous cells, suggesting a selective action that could be beneficial in cancer therapy .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on ovarian and breast cancer cell lines, this compound showed significant apoptosis induction at certain concentrations, indicating its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic applications. Preliminary studies suggest favorable absorption characteristics and moderate plasma stability, which are essential for effective drug development .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 201.28 g/mol |

| LogD (pH = 7.4) | 0.9 |

| Plasma Protein Binding (%) | ~48% |

| Half-life (t1/2) | >360 min |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-4-(3-methylphenyl)pyrrolidine, and what key reaction conditions should be optimized?

- Methodological Answer : A common synthetic approach involves multi-step alkylation and cyclization reactions. For example, analogous pyrrolidine derivatives can be synthesized using N,N-dimethylacetamide as a solvent, potassium carbonate as a base, and controlled heating (e.g., 80°C for 10 hours) to achieve optimal yields . Post-reaction purification via silica gel chromatography is critical to isolate the target compound from byproducts . Key parameters to optimize include reaction temperature, catalyst selection (e.g., Fe₂O₃@SiO₂/In₂O₃ for similar heterocycles ), and stoichiometric ratios of precursors.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) is essential for confirming substituent positions and stereochemistry. Liquid chromatography-mass spectrometry (LC-MS) provides molecular weight validation, while X-ray crystallography (if single crystals are obtainable) resolves supramolecular interactions, as demonstrated in studies of analogous pyridine-acrylic acid derivatives . For polar functional groups, attenuated total reflectance infrared spectroscopy (ATR-IR) can identify hydrogen bonding motifs.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes for similar pyrrolidine derivatives, which may include H315 (skin irritation) and H319 (eye irritation). Use fume hoods for synthesis steps involving volatile solvents, and employ personal protective equipment (PPE) such as nitrile gloves and safety goggles. Emergency measures include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling the identification of energetically favorable reaction pathways. For instance, ICReDD’s framework integrates computational path searches with experimental validation to reduce trial-and-error cycles . Software tools like Gaussian or ORCA can simulate reaction mechanisms, while machine learning algorithms prioritize high-yield conditions based on historical data .

Q. What statistical experimental design approaches are optimal for resolving contradictory yield data in the synthesis of substituted pyrrolidines?

- Methodological Answer : Factorial design (e.g., 2^k full factorial or response surface methodology) systematically evaluates interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can model non-linear relationships and identify optimal conditions with minimal experimental runs . Statistical software (e.g., JMP, Minitab) analyzes variance (ANOVA) to distinguish significant factors from noise in datasets with conflicting results.

Q. How do supramolecular interactions influence the crystallization behavior of this compound derivatives, and what analytical methods are used to study these interactions?

- Methodological Answer : Hydrogen bonding and π-π stacking often dictate crystal packing. Database surveys (e.g., Cambridge Structural Database) reveal recurring motifs in related compounds, such as pyridinium salt formation via protonation . Single-crystal X-ray diffraction is the gold standard for resolving 3D structures, while Hirshfeld surface analysis quantifies intermolecular contacts. Differential scanning calorimetry (DSC) can correlate thermal stability with packing efficiency.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for pyrrolidine synthesis?

- Methodological Answer : Cross-validate experimental conditions (e.g., catalyst pre-treatment, moisture sensitivity) and replicate studies using standardized protocols. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts may show variability due to surface area differences between batches . Meta-analyses of literature data, combined with control experiments (e.g., blank reactions without catalysts), isolate variables contributing to contradictions.

Methodological Resources

- Experimental Design : Use DOE principles to minimize variables and maximize data robustness .

- Computational Tools : Leverage cheminformatics platforms (e.g., Schrödinger Suite) for virtual screening of derivatives .

- Safety Compliance : Follow institutional chemical hygiene plans, including 100% proficiency in safety exams before lab work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.